Methyl 4-(pent-1-yn-3-yloxy)benzoate
Description
Methyl 4-(pent-1-yn-3-yloxy)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and a pent-1-yn-3-yloxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₂O₃, derived from the combination of the benzoate core (C₈H₇O₂), a methyl ester (CH₃), and a pent-1-yn-3-yloxy chain (C₅H₇O) .
Synthetic routes for analogous benzoate esters often involve nucleophilic substitution or esterification. For instance, methyl 4-hydroxybenzoate can react with alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions (e.g., K₂CO₃ or Na₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) to introduce alkoxy substituents . Purification typically employs flash column chromatography with chloroform or ethyl acetate/hexane mixtures .
Properties
IUPAC Name |
methyl 4-pent-1-yn-3-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-11(5-2)16-12-8-6-10(7-9-12)13(14)15-3/h1,6-9,11H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPBQQUOQTIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)OC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pent-1-yn-3-yloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with pent-1-yn-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pent-1-yn-3-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(pent-1-yn-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(pent-1-yn-3-yloxy)benzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity : The alkyne group in this compound offers unique reactivity for click chemistry or further functionalization, unlike halogenated (e.g., C2 in ) or alkylated analogs (e.g., methyl 4-(3-chloropropoxy)benzoate ).
- Physical State : Most benzoate derivatives with aryl or complex substituents (e.g., C2 ) are solids, while fluorinated or branched analogs (e.g., Compound 39 ) may exist as oils.
Spectral Data Comparison
¹H NMR and mass spectrometry (HRMS) are critical for confirming structures:
Biological Activity
Methyl 4-(pent-1-yn-3-yloxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety linked to a pent-1-yne chain through an ether linkage. The presence of the alkyne functional group contributes to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| Functional Groups | Ester, Alkyne, Aromatic |
Interaction with Enzymes and Proteins
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. It may act as an inhibitor or activator, modulating metabolic pathways. For example, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Cellular Effects
This compound exhibits significant effects on cellular processes, including:
- Gene Expression Modulation : Alters the expression of genes involved in metabolic processes.
- Cell Signaling Pathways : Influences pathways that regulate cell growth and differentiation.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
The mechanism of action involves binding to specific biomolecules such as enzymes or receptors. The alkyne group can participate in various binding interactions, leading to enzyme inhibition or activation. Additionally, this compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Anticancer Properties
In another study focused on cancer therapy, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
